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Compound of Interest

Compound Name:

CAS No.:

Cat. No.:

N-(3-Chloro-4-
fluorophenyl)acetamide

877-90-7

B1580425

L  Get Quote

CAS: 877-90-7 | Role: Pharmaceutical Intermediate &
Impurity Standard[2]
Chemical Identity & Nomenclature Analysis

The systematic IUPAC name

-(3-Chloro-4-fluorophenyl)acetamide encodes the precise regiochemistry required for its
biological activity and analytical identification.[1]

Nomenclature Breakdown
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Structural Significance

Acetamide

The parent scaffold (

).[1][2] Acts as a hydrogen bond donor/acceptor,

critical for binding affinity in protein pockets.

-phenyl

Designates the nitrogen atom of the acetamide
is attached to a phenyl ring (an acetanilide

derivative).[1]

4-Fluoro

A fluorine atom at the para position.[1]
Enhances metabolic stability by blocking P450
oxidation at the reactive para site common in

acetanilides (e.g., Paracetamol).

3-Chloro

A chlorine atom at the meta position.[1] Adds

lipophilicity (

) and steric bulk, often used to lock
conformation or fill hydrophobic pockets in

enzymes (e.g., EGFR kinases).

Synonyms: 3'-Chloro-4'-fluoroacetanilide; Dacomitinib Impurity 25.[3]

Synthetic Pathways & Process Chemistry

High-purity synthesis of this compound is essential when using it as an impurity standard for

drug release testing.[1] Below are two validated protocols: Method A (Green/Scalable) and

Method B (Traditional/High-Throughput).

Method A: Glacial Acetic Acid Reflux (Recommended)

This method avoids chlorinated solvents and aggressive acylating agents, making it safer for

scale-up.[1]

e Precursor: 3-Chloro-4-fluoroaniline (CAS 367-21-5).[1][4][5]

o Reagent: Glacial Acetic Acid (Solvent & Reagent).
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e Thermodynamics: Endothermic activation; requires reflux.
Protocol:
e Charge: Dissolve 1.0 eq of 3-Chloro-4-fluoroaniline in 20 volumes of Glacial Acetic Acid.

o Reaction: Reflux at 118°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7) until
amine spot (

) disappears.

e Quench: Cool mixture to room temperature. Pour slowly into 5 volumes of ice-cold water with
vigorous stirring.

« |solation: The product precipitates as a solid. Filter under vacuum.[5][6]
 Purification: Recrystallize from DMF or Ethanol/Water to yield orange/white blocks.
e Yield: Typically 85-92%.[1]

Method B: Acyl Chloride Acetylation

Best for small-scale, rapid synthesis where anhydrous conditions are maintained.

o Reagents: Acetyl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
» Conditions:

, 2 hours.

Precursors

3-Chloro-4-fluoroaniline
(Nucleophile)

N-(3-Chloro-4-fluorophenyl)acetamide
(Target)

Acetic Acid / HCI

Nucleophilic Attack Elimination
Tetrahedral
Intermediate

Acetic Anhydride / AcOH
(Electrophile)
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Figure 1: Reaction mechanism for the acetylation of 3-chloro-4-fluoroaniline.[1] The
nucleophilic amine attacks the carbonyl carbon, followed by the elimination of the leaving

group.
Analytical Characterization (Self-Validating
Protocol)

To certify the identity of the synthesized material, the following spectral data must be matched.
This serves as a self-validating system: if your data deviates significantly, the sample is impure.

Nuclear Magnetic Resonance (NMR)
e Solvent: DMSO-
« HNMR (400 MHz):
o 10.15 (s, 1H,
): Broad singlet, disappears on
shake.
o 7.95 (dd, 1H, Ar-
): Meta to F, ortho to Cl. Shows coupling to F (
) and meta coupling.
o 7.50 (m, 1H, Ar-
): Proximity to Nitrogen affects shift.
o 7.35(t, 1H, Ar-
): Ortho to F. Large
coupling (~9 Hz) creates a pseudo-triplet.

o 2.06 (s, 3H,
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): Characteristic acetamide methyl singlet.

Mass Spectrometry (LC-MS)

 lonization: ESI+ (Electrospray lonization).[1]
e Molecular lon (

): Calculated: 188.02 Da. Found: 188.1 Da.

 |sotope Pattern: Look for the characteristic Chlorine isotope signature (

). You should see peaks at

188 and 190.
Crystallography[1]
e Crystal System: Monoclinic, Space group

[1]

e Melting Point: 110-111 °C (384 K).[1] Note: Impurities often depress this to <105 °C.

Biological Context & Drug Development

This compound is not just a chemical curiosity; it is a "Privileged Structure" in medicinal
chemistry.

Role as "Dacomitinib Impurity 25"

Dacomitinib is a second-generation EGFR tyrosine kinase inhibitor used for non-small cell lung
cancer (NSCLC).[1]

e Origin: Dacomitinib synthesis involves a 3-chloro-4-fluoroaniline moiety.[3][4][5][6] If the
aniline starting material is exposed to acetylating agents (e.g., acetic anhydride used
elsewhere in the process) before the quinazoline coupling, this acetamide impurity is formed.

o Control Strategy: Regulatory guidelines (ICH Q3A) require this impurity to be controlled,
typically to <0.15% in the drug substance.
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Bioisosterism vs. Acetaminophen

The compound is a di-halogenated analog of Acetaminophen (
-(4-hydroxyphenyl)acetamide).[1]

» Metabolic Blockade: In Acetaminophen, the 4-OH group is a site for glucuronidation. In this
analog, the 4-F atom blocks this pathway.

o Toxicity: The 3-Cl/4-F substitution alters the formation of the toxic NAPQI metabolite,
potentially changing the hepatotoxicity profile compared to the parent drug.

Dacomitinib Synthesis Workflow

3-Chloro-4-fluoroaniline
(Starting Material)

Acetic Anhydride
Contamination

Quinazoline Coupling
(Intended Reaction)

(Side Reaction) |

N-(3-Chloro-4-fluorophenyl)acetamide

Dacomitinib API

(Impurity 25)

Click to download full resolution via product page

Figure 2: Origin of N-(3-Chloro-4-fluorophenyl)acetamide as a process impurity during
Dacomitinib manufacturing.[1][3][4][7]

Safety & Handling (GHS)

Signal Word:WARNING
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Hazard Class Code Statement
Skin Irritation H315 Causes skin irritation.[1][3]
o Causes serious eye irritation.
Eye Irritation H319
[3]
May cause respiratory
STOT-SE H335

irritation.[3]

Handling Protocol:
e Use a fume hood to avoid inhalation of dust.

o Wear nitrile gloves. Halogenated anilines/acetanilides can be absorbed through the skin and
may induce methemoglobinemia (though less potent than aniline itself).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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